Several studies demonstrate the potential of thiazole and triazole derivatives as antimicrobial agents. These compounds often exhibit activity against various bacterial and fungal strains, including those resistant to existing antibiotics. [, , , ]
Thiazole and triazole-containing compounds have shown promising anticancer activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. [, ]
Some derivatives have been identified as potential inhibitors of necroptosis, a regulated form of cell death. These compounds show promise for treating diseases associated with excessive necroptosis, such as ischemia-reperfusion injury, myocardial infarction, and inflammatory bowel diseases. []
Specific thiazole and triazole-based compounds have demonstrated potent inhibitory activity against IDO1, an enzyme involved in tumor immune evasion. IDO1 inhibitors are being investigated for their potential in cancer immunotherapy. [, ]
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7